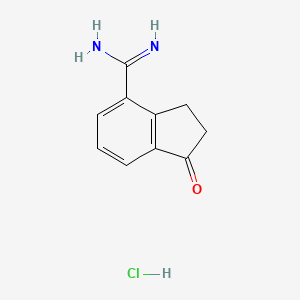
1-Oxo-2,3-dihydro-1H-indene-4-carboximidamide hydrochloride
Cat. No. B8806610
Key on ui cas rn:
138764-19-9
M. Wt: 210.66 g/mol
InChI Key: MWFDDDJSDSYEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05395855
Procedure details


10.8 g (54 mmol) of triethyloxonium tetrafluoroborate are added at room temperature under argon to a solution of 9.8 g (51.3 mmol) of 4-thiocarbamoyl-1-indanone in 500 ml of absolute methylene chloride. After 16 hours a mixture of 4.2 g of potassium carbonate and 4.2 ml of water is added to the reaction solution. The mixture is then stirred briefly and filtered, and the filtrate is washed with water. The organic phase is dried over magnesium sulfate, filtered and concentrated by evaporation. The resulting crude ethylthioimino ether is dissolved in 160 ml of absolute ethanol; 3.3 g (60 mmol) of ammonium chloride are added and the mixture is heated at reflux for 20 hours. After cooling, the reaction mixture is concentrated to dryness by evaporation. Starting compound (b) is purified by chromatography on 1000 ml of Amberlite®ER-180 resin (water as eluant) and recrystallised from ethanol/ether, m.p. 215°-218° (decomp.).






Identifiers


|
REACTION_CXSMILES
|
F[B-](F)(F)F.C([O+](CC)CC)C.[C:13]([C:16]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:17]=1[CH2:18][CH2:19][C:20]2=[O:25])(=S)[NH2:14].C(=O)([O-])[O-].[K+].[K+].[Cl-:32].[NH4+:33]>C(Cl)Cl.O>[ClH:32].[C:13]([C:16]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:17]=1[CH2:18][CH2:19][C:20]2=[O:25])(=[NH:33])[NH2:14] |f:0.1,3.4.5,6.7,10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(=S)C1=C2CCC(C2=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
4.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is then stirred briefly
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the reaction solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting crude ethylthioimino ether is dissolved in 160 ml of absolute ethanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 20 hours
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture is concentrated to dryness by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Starting compound (b) is purified by chromatography on 1000 ml of Amberlite®ER-180 resin (water as eluant)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from ethanol/ether, m.p. 215°-218° (decomp.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.C(N)(=N)C1=C2CCC(C2=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
